Methanone, bis(4-(dimethylamino)phenyl)-, hydrazide
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Overview
Description
Methanone, bis(4-(dimethylamino)phenyl)-, hydrazide is a chemical compound with the molecular formula C17H20N2O. It is also known by other names such as Benzophenone, 4,4’-bis(dimethylamino)- and Michler’s ketone . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis(4-(dimethylamino)phenyl)-, hydrazide typically involves the reaction of 4-(dimethylamino)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazide derivative .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methanone, bis(4-(dimethylamino)phenyl)-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Methanone, bis(4-(dimethylamino)phenyl)-, hydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and as a fluorescent dye.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, bis(4-(dimethylamino)phenyl)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and activity. This interaction can lead to various biological effects, including changes in gene expression and protein activity .
Comparison with Similar Compounds
Methanone, bis(4-(dimethylamino)phenyl)-, hydrazide can be compared with other similar compounds such as:
Benzophenone, 4,4’-bis(dimethylamino)-: Similar in structure but lacks the hydrazide group.
4,4’-di(dimethylamino)benzophenone: Another similar compound with slight structural differences.
Michler’s ketone: A common name for the compound, highlighting its ketone functional group.
These compounds share similar chemical properties but differ in their specific applications and reactivity, making this compound unique in its versatility and range of applications .
Properties
CAS No. |
65111-92-4 |
---|---|
Molecular Formula |
C17H22N4 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-[C-[4-(dimethylamino)phenyl]carbonohydrazonoyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H22N4/c1-20(2)15-9-5-13(6-10-15)17(19-18)14-7-11-16(12-8-14)21(3)4/h5-12H,18H2,1-4H3 |
InChI Key |
PCZXDDXEYBFQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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